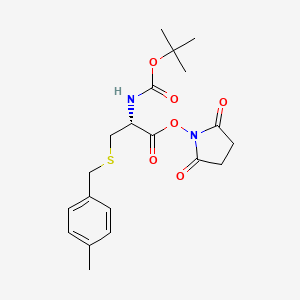

Boc-cys(mbzl)-osu

Description

Contextualization of Boc-cys(mbzl)-osu within Modern Peptide Synthesis Reagents

The compound N-α-Boc-S-(4-methylbenzyl)-L-cysteine-N-hydroxysuccinimide ester, abbreviated as this compound, is a highly specialized reagent used in peptide synthesis. Its structure is designed for a specific strategic approach known as Boc/Bzl solid-phase peptide synthesis (SPPS). peptide.comiris-biotech.de Let's break down its components to understand its function:

Boc (tert-butyloxycarbonyl): This is a temporary protecting group for the α-amino group of the cysteine. It is stable under basic and nucleophilic conditions but is readily removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA). peptide.comrsc.org This selective removal allows for the stepwise addition of the next amino acid in the peptide chain.

Mbzl (4-methylbenzyl): This group serves as a semi-permanent protecting group for the highly reactive thiol (-SH) group on the cysteine side chain. bachem.com The Mbzl group is stable to the repeated TFA treatments used to remove the Boc group during synthesis. bachem.com This stability is crucial for preventing unwanted side reactions of the thiol group. It is only removed at the final stage of synthesis, typically with a very strong acid like hydrogen fluoride (B91410) (HF). bachem.com The Mbzl group is considered more stable than the simple benzyl (B1604629) (Bzl) group, making it preferable for the synthesis of longer peptides. bachem.com

OSu (N-hydroxysuccinimide ester): This is a carboxyl-activating group. The N-hydroxysuccinimide ester is a reactive ester that facilitates the efficient formation of a peptide (amide) bond with the free amino group of the growing peptide chain. This pre-activation strategy enhances coupling efficiency in peptide synthesis.

In the landscape of modern peptide synthesis, two primary strategies dominate: Boc/Bzl and Fmoc/tBu. iris-biotech.dersc.org The Fmoc/tBu strategy, which uses the base-labile Fmoc group for temporary N-α-protection, has become more common due to its use of milder final cleavage conditions (TFA instead of the highly toxic HF). iris-biotech.dersc.org However, the Boc/Bzl strategy, for which this compound is designed, remains essential for specific applications, such as when a particular synthesis protocol is required by an existing Drug Master File (DMF) or for sequences where Fmoc chemistry is problematic. iris-biotech.de

Historical Development of Activated Cysteine Derivatives

The development of reagents like this compound is the culmination of decades of progress in peptide chemistry. The journey began with the challenge of controlling the reactivity of the various functional groups on amino acids.

A major breakthrough came in 1957 with the introduction of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. rsc.org This development provided a reliable method for temporary protection of the α-amino group. Shortly after, in 1963, Bruce Merrifield revolutionized the field by inventing solid-phase peptide synthesis (SPPS). rsc.orgalbany.edu This technique, where the peptide is built on an insoluble polymer support, dramatically simplified the purification process, as excess reagents and by-products could be washed away by simple filtration. peptide.com

These two innovations paved the way for the Boc/Bzl SPPS strategy. rsc.org For cysteine, this meant developing thiol protecting groups that were stable to the repeated acid treatments needed for Boc removal but could be cleaved at the end of the synthesis. The benzyl (Bzl) group and its derivatives, like 4-methylbenzyl (Mbzl) and 4-methoxybenzyl (Mob), became the protectors of choice for Boc-based strategies. peptide.combachem.com The development of N-hydroxysuccinimide esters as activating groups further streamlined the coupling process, leading to the creation of efficient, ready-to-use building blocks like this compound for incorporation into peptide chains.

Significance of Thiol Protection in Peptide Synthesis Methodologies

The thiol group of cysteine is one of the most reactive functionalities among the proteinogenic amino acids. rsc.org Its high nucleophilicity makes it susceptible to a variety of undesirable side reactions during peptide synthesis if left unprotected. bachem.com

Key potential side reactions include:

Oxidation: The thiol can easily be oxidized to form disulfides. While disulfide bonds are often a desired feature of the final peptide, their uncontrolled formation during synthesis leads to a mixture of incorrect linkages and oligomerization. rsc.org

Alkylation: The thiol can react with electrophilic species present in the synthesis mixture. nih.gov

β-elimination: Under basic conditions, such as those used for Fmoc deprotection, the protected thiol can be eliminated to form a dehydroalanine (B155165) intermediate. This intermediate can then react with nucleophiles like piperidine, leading to an unwanted modification. iris-biotech.depeptide.com

Furthermore, the use of "orthogonal" protecting groups—groups that can be removed under different conditions without affecting each other—is a sophisticated strategy for synthesizing complex peptides with multiple, specific disulfide bridges. rsc.org By using different protecting groups for different cysteine residues, chemists can selectively deprotect and oxidize pairs of cysteines in a stepwise manner, ensuring the correct disulfide connectivity in the final, biologically active peptide. rsc.org This level of control is fundamental to modern peptide and protein science. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | N-α-tert-Butoxycarbonyl-S-(4-methylbenzyl)-L-cysteine N-hydroxysuccinimide ester | chemsrc.comiris-biotech.dechem960.com |

| Abbreviation | This compound | chemsrc.com |

| CAS Number | 140842-91-7 | chemsrc.comchemsrc.com |

| Molecular Formula | C₂₀H₂₆N₂O₆S | chemsrc.com |

| Molecular Weight | 422.50 g/mol | chemsrc.com |

Note: Data corresponds to the L-cysteine derivative. The related compound Boc-Cys(Bzl)-OSu (without the methyl group on the benzyl ring) has a CAS number of 3401-33-0, a formula of C₁₉H₂₄N₂O₆S, and a molecular weight of 408.47 g/mol . biosynth.comocheminc.com

Table 2: Related Cysteine Precursors

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-α-Boc-S-(4-methylbenzyl)-L-cysteine | Boc-Cys(Mbzl)-OH | C₁₆H₂₃NO₄S | 325.42 | 61925-77-7 |

| N-α-Boc-S-(4-methylbenzyl)-L-cysteinol | Boc-L-Cys(MBzl)-ol | C₁₆H₂₅NO₃S | 311.44 | 129397-85-9 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6S/c1-13-5-7-14(8-6-13)11-29-12-15(21-19(26)27-20(2,3)4)18(25)28-22-16(23)9-10-17(22)24/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTFQOBMHSNDOP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Cys Mbzl Osu

Strategies for Carboxyl Group Activation via N-Hydroxysuccinimide Esters

The activation of the carboxylic acid of Boc-cys(mbzl)-OH to form the corresponding N-hydroxysuccinimide (NHS) ester is a critical step in the synthesis of Boc-cys(mbzl)-osu. NHS esters are widely utilized in bioconjugation and peptide synthesis due to their reactivity towards primary amines under mild conditions, leading to the formation of stable amide bonds. nih.govrsc.org The synthesis of these activated esters can be broadly categorized into direct and indirect activation procedures.

Direct Activation Procedures

Direct activation methods involve the one-pot reaction of the carboxylic acid, N-hydroxysuccinimide, and a coupling agent. The most common coupling agents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). cellmosaic.comrsc.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the stable NHS ester and a urea (B33335) byproduct. cellmosaic.comrsc.org

The general mechanism for carbodiimide-mediated NHS ester formation is as follows:

The carboxylic acid reacts with the carbodiimide (B86325) (e.g., DCC) to form a highly reactive O-acylisourea intermediate.

N-hydroxysuccinimide acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

This results in the formation of the desired NHS ester and the corresponding urea derivative (e.g., dicyclohexylurea, DCU). cellmosaic.com

While effective, the use of carbodiimides like DCC can present challenges, including allergenicity and the difficulty of removing the insoluble urea byproduct. nih.govgoogle.com

Indirect Activation Pathways

Indirect activation pathways offer alternatives to the direct use of carbodiimides, often to circumvent the issues associated with them. These methods typically involve the conversion of the carboxylic acid into a more reactive intermediate prior to the introduction of N-hydroxysuccinimide.

One such method is the mixed anhydride (B1165640) method . thieme-connect.comamerigoscientific.com In this approach, the carboxylic acid is first reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary base to form a mixed anhydride. This activated intermediate is then reacted with NHS to yield the final NHS ester. thieme-connect.com

Another indirect route involves the use of halophosphoric acid esters , like diphenyl chlorophosphate. google.com In this process, the carboxylic acid is reacted with N-hydroxysuccinimide and a halophosphoric acid ester in the presence of a base. google.com This method can be performed as a one-pot reaction and often results in high yields and purity. google.com

More recently, innovative methods such as carbonylative cross-coupling reactions have been developed. These reactions can involve the palladium-catalyzed coupling of aryl halides with NHS under carbon monoxide pressure, offering a distinct synthetic route from traditional activation methods. nih.govamerigoscientific.com

Methodological Considerations for S-4-Methoxybenzyl Protection of Cysteine

The protection of the thiol group of cysteine is paramount in peptide synthesis to prevent unwanted side reactions, such as disulfide bond formation. The 4-methoxybenzyl (Mbzl or Mob) group is a commonly employed protecting group for this purpose. ontosight.aithieme-connect.de

The S-(4-methoxybenzyl) protection is typically introduced by reacting L-cysteine with 4-methoxybenzyl chloride in the presence of a base. ontosight.ai This protecting group is valued for its stability under the conditions required for Boc-based solid-phase peptide synthesis (SPPS) and its lability under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are often used for the final cleavage of the peptide from the resin. thieme-connect.depeptide.com The 4-methoxybenzyl group offers a degree of acid lability that makes it suitable for strategies where selective deprotection is required. thieme-connect.de

Optimization of Reaction Conditions for High-Purity this compound Formation

The synthesis of high-purity this compound requires careful optimization of several reaction parameters.

Key Optimization Parameters:

| Parameter | Considerations |

| Solvent | The choice of solvent is crucial. Anhydrous solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are commonly used to prevent hydrolysis of the activated ester. chemicalbook.comprepchem.com |

| Temperature | Reactions are often initiated at low temperatures (e.g., 0°C or -15°C) to control the reaction rate and minimize side reactions, before being allowed to proceed at room temperature. prepchem.comresearchgate.net |

| Stoichiometry | The molar ratios of the carboxylic acid (Boc-cys(mbzl)-OH), NHS, and the coupling agent are optimized to drive the reaction to completion and maximize the yield of the desired NHS ester. rsc.org |

| Base | In methods requiring a base, such as the mixed anhydride or halophosphoric acid ester pathways, the choice and amount of a non-nucleophilic base like N-methylmorpholine or triethylamine (B128534) are critical to facilitate the reaction without causing unwanted side reactions. thieme-connect.comprepchem.com |

| Purification | Purification is essential to remove byproducts, such as dicyclohexylurea (in the case of DCC coupling), and any unreacted starting materials. This is often achieved through filtration and recrystallization or chromatography. cellmosaic.com |

Comparative Analysis of Synthetic Routes to this compound

The choice of synthetic route for this compound depends on factors such as scale, desired purity, and available reagents.

Comparison of Synthetic Routes:

| Synthetic Route | Advantages | Disadvantages |

| Direct Carbodiimide (DCC/EDC) Activation | Widely used, robust, and applicable to a broad range of carboxylic acids. rsc.orgamerigoscientific.com | Can be allergenic (DCC), and the urea byproduct can be difficult to remove completely, potentially contaminating the final product. nih.govgoogle.com |

| Indirect Mixed Anhydride Method | Avoids the use of carbodiimides and their associated byproducts. thieme-connect.com | May require more steps and careful control of reaction conditions to prevent side reactions. |

| Indirect Halophosphoric Acid Ester Method | Can be performed as a one-pot reaction, offering high yields and excellent purity. google.com | May involve the use of less common or more hazardous reagents. |

| Carbonylative Cross-Coupling | Innovative approach that provides access to NHS-esters from different starting materials. nih.govamerigoscientific.com | May require specialized equipment (e.g., for handling carbon monoxide) and catalysts. |

Ultimately, the direct activation method using carbodiimides remains a prevalent choice due to its simplicity and the extensive body of literature supporting its use. However, for applications demanding very high purity or for large-scale synthesis, indirect methods or newer, more sophisticated routes may be preferred to mitigate the challenges associated with carbodiimide chemistry.

Reactivity and Mechanistic Insights of Boc Cys Mbzl Osu

Nucleophilic Acyl Substitution Mechanisms in Peptide Coupling

The formation of a peptide bond using Boc-cys(mbzl)-osu proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the nucleophilic primary amine of an amino acid or peptide attacks the electrophilic carbonyl carbon of the N-hydroxysuccinimide (NHS) ester of this compound. This process results in the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide (peptide) bond and releases N-hydroxysuccinimide as a leaving group. nih.gov

Role of N-Hydroxysuccinimide as a Leaving Group

N-hydroxysuccinimide (NHS) is an effective leaving group, a critical feature for the high efficiency of NHS-activated esters in peptide coupling. wikipedia.org The effectiveness of NHS in this role is attributed to several factors:

Acidity : NHS is the conjugate base of a relatively acidic N-hydroxy compound (pKa ≈ 6.0). Good leaving groups are typically weak bases, and the relative acidity of N-hydroxysuccinimide ensures that its conjugate base is stable upon departure.

Stability : The resulting N-hydroxysuccinimide anion is stabilized by resonance, delocalizing the negative charge over the carbonyl groups and the nitrogen atom.

Water Solubility : A practical advantage of NHS is its solubility in water, which facilitates its removal from the reaction mixture during aqueous workup procedures, simplifying the purification of the desired peptide. sci-hub.se

The use of NHS to activate the carboxylic acid creates an ester that is sufficiently stable to be isolated, purified, and stored, yet highly reactive toward nucleophilic attack by amines to form amides. wikipedia.org

Kinetic Studies of Acylation with this compound

While specific kinetic studies exclusively for this compound are not extensively detailed in the literature, the general kinetics of acylation with NHS esters provide significant insight. These reactions are typically efficient and proceed to completion under mild conditions.

Acylpeptide esters are commonly prepared by reacting NHS derivatives with amino acid esters at room temperature, with reaction times often around 40 minutes. chemicalbook.com The rate of acylation is influenced by several factors, including:

Concentration : Higher concentrations of reactants lead to increased reaction rates.

Temperature : Reactions are typically conducted at room temperature (20-25°C), but higher temperatures can increase the rate, though this may also promote side reactions like racemization. dokumen.pubmesoscale.com

pH : The reaction is dependent on the nucleophilicity of the attacking amine, which is greatest when the amine is in its unprotonated, free-base form. Therefore, couplings are typically run at a slightly alkaline pH (around 7.5-8.5) or in the presence of a non-nucleophilic base to ensure a sufficient concentration of the free amine. mesoscale.com

Solvent : The choice of solvent can influence reaction kinetics. Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used as they effectively solvate the reactants.

Stereochemical Integrity during Peptide Bond Formation

A significant challenge in peptide synthesis, particularly with cysteine derivatives, is the preservation of stereochemical integrity at the α-carbon. capes.gov.br The abstraction of the α-proton by base can lead to racemization, resulting in a mixture of D- and L-isomers of the amino acid residue in the final peptide, which can drastically alter its biological activity.

Racemization Mitigation Strategies

Research has identified several effective strategies to minimize racemization during the incorporation of cysteine residues. Studies on model peptides have shown that standard coupling protocols can lead to unacceptable levels of racemization (5-33%). capes.gov.brnih.gov However, specific modifications to the protocol can reduce this significantly.

Table 1: Influence of Coupling Conditions on Cysteine Racemization

| Coupling Condition | Base | Preactivation | Solvent | Racemization (% D-isomer) | Reference |

|---|---|---|---|---|---|

| Standard Protocol (HBTU) | DIEA | 5 min | DMF | 5-33% | capes.gov.br, nih.gov |

| No Preactivation | DIEA | None | DMF | ~6-7 fold reduction | capes.gov.br, nih.gov |

| Weaker Base | TMP | None | DMF | Substantial reduction vs. DIEA | capes.gov.br, nih.gov |

| Reduced Base Amount | DIEA (0.5 eq) | None | DMF | ~2-fold reduction vs. 1 eq | capes.gov.br, nih.gov |

Key mitigation strategies include:

Avoiding Preactivation : Pre-mixing the activated amino acid with a base before adding the amine component can increase the risk of racemization. Adding the coupling reagents in situ is preferred. capes.gov.brnih.gov

Choice of Base : Using a weaker, sterically hindered base like 2,4,6-trimethylpyridine (B116444) (TMP) is substantially better than stronger or less hindered bases such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). capes.gov.brnih.gov

Control of Base Stoichiometry : Reducing the amount of tertiary amine base used can significantly lower racemization levels. capes.gov.brnih.gov

Solvent Choice : Using less polar solvent systems, such as a mixture of dichloromethane (B109758) (DCM) and DMF, can help suppress racemization compared to neat DMF. capes.gov.brnih.gov

Use of Additives : The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt) can suppress racemization, often by minimizing the lifetime of the highly reactive, racemization-prone intermediates. peptide.com

Factors Influencing Chiral Purity Preservation

The preservation of chiral purity is a multifactorial issue. For this compound, the primary factors are related to the reaction conditions that favor the desired peptide bond formation over the undesired α-proton abstraction.

Base : The strength, nucleophilicity, and steric bulk of the base are critical. Strong, non-hindered bases readily abstract the α-proton, promoting racemization. capes.gov.brnih.gov

Thiol Protecting Group : The nature of the sulfur-protecting group influences the acidity of the α-proton. While the 4-methylbenzyl (Mbzl) group is relatively stable, other groups have been studied extensively. issuu.comdokumen.pub For instance, the bulky trityl (Trt) group can help minimize certain base-catalyzed side reactions. peptide.com The tetrahydropyran (B127337) (Thp) protected cysteine has been shown to be less prone to racemization than the trityl-protected version. csic.es

Activated Species Lifetime : The longer a highly activated amino acid derivative exists in solution before coupling, the higher the chance of racemization. This is why avoiding preactivation is a key strategy. nih.gov

Temperature : Higher temperatures, while increasing the rate of coupling, can also increase the rate of racemization. dokumen.pub

C-Terminal Residue Effects : Racemization is particularly problematic for the C-terminal amino acid in peptide segment condensation. When this compound is the C-terminal residue of a peptide fragment being coupled, it is highly susceptible to racemization via an oxazolone (B7731731) intermediate.

Applications of Boc Cys Mbzl Osu in Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The Boc/Bzl (tert-Butyloxycarbonyl/benzyl) strategy was the foundational method for Solid-Phase Peptide Synthesis (SPPS). In this scheme, Boc-cys(mbzl)-osu serves as a key building block for the incorporation of cysteine residues. The N-α-Boc group provides temporary protection and is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA). The S-4-methylbenzyl (Mbzl) group offers more robust, semi-permanent protection for the cysteine thiol side chain. It is designed to be stable to the repeated TFA treatments required for Boc group removal throughout the synthesis. bachem.com This stability is a critical feature, as premature deprotection of the thiol group could lead to undesirable side reactions. The Mbzl group is noted to be more stable towards acidolysis than the related 4-methoxybenzyl (Mob) group, making it the preferred choice for the synthesis of particularly long peptides where the resin-bound peptide is exposed to numerous acid deprotection steps. bachem.com

The OSu (N-hydroxysuccinimide) ester of this compound is an "active ester." This pre-activation allows the amino acid to be coupled directly to the free N-terminal amine of the growing peptide chain on the solid support without the need for additional, in-situ coupling reagents. Historically, active esters like p-nitrophenyl esters were widely used in the early days of SPPS. However, some initial studies found that highly reactive esters, including OSu esters, could be unsatisfactory in SPPS, potentially due to the specific reaction conditions or the properties of the solid support matrix used at the time. sci-hub.se

The efficiency of coupling is not solely dependent on the activated amino acid but is influenced by a combination of factors. While specific quantitative data for this compound across all modern resin systems is not extensively documented in comparative studies, the general principles governing the coupling of active esters in SPPS are well-understood. High reactivity and good stability of the crystalline OSu esters are advantageous. chemicalbook.comrsc.org The coupling reaction involves the nucleophilic attack of the resin-bound amine on the activated carbonyl carbon of the OSu ester. The efficiency of this process can be affected by steric hindrance from both the incoming amino acid derivative and the N-terminus of the peptide-resin. The choice of solvent is also critical, as it must swell the resin to ensure accessibility of the reactive sites. Dimethylformamide (DMF) is a common solvent for this purpose.

Interactive Data Table: Factors Influencing Coupling Efficiency of Active Esters in SPPS

| Factor | Impact on Coupling Efficiency | Rationale |

|---|---|---|

| Resin Type | Variable | The polymer matrix (e.g., polystyrene, polyethylene (B3416737) glycol) and linker (e.g., Merrifield, PAM) affect resin swelling and steric accessibility of the N-terminal amine. |

| Steric Hindrance | Can Decrease Efficiency | Bulky side chains on either the incoming amino acid or the resin-bound peptide can slow down the coupling reaction. |

| Solvent | High | The solvent must adequately swell the resin and dissolve the activated amino acid. DMF is a common choice. Inadequate swelling leads to poor reaction kinetics. |

| Reaction Time | High | While OSu esters are highly reactive, sufficient time (e.g., 40 minutes to several hours) is needed to ensure the reaction goes to completion, especially for sterically hindered couplings. chemicalbook.com |

| Purity of Reagent | High | OSu esters are sensitive to moisture. Hydrolysis of the ester to the un-activated carboxylic acid will prevent coupling and lead to deletion sequences in the final peptide. rsc.orgd-nb.info |

The synthesis of complex peptides, especially those with multiple disulfide bonds, requires a sophisticated approach known as an orthogonal protecting group strategy. This strategy allows for the selective deprotection of specific functional groups while others remain intact. The Boc/Bzl strategy, which utilizes this compound, is considered "quasi-orthogonal" because both the temporary (Boc) and semi-permanent (Bzl-type) protecting groups are removed by acid, albeit of different strengths. peptide.com

True orthogonality is achieved when this compound is used in combination with cysteine residues protected with groups that are labile to entirely different classes of reagents. The Mbzl group is stable to the TFA used for Boc removal but is cleaved by very strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), typically during the final step of cleaving the peptide from the resin. bachem.com This allows it to be used alongside other cysteine protecting groups like the iodine-labile acetamidomethyl (Acm) group. bachem.compsu.edu For instance, a peptide with two intended disulfide bonds can be synthesized using both Boc-Cys(Mbzl)-OH and Boc-Cys(Acm)-OH. After assembly of the full peptide chain, the Acm groups can be selectively removed with iodine to form the first disulfide bond. The peptide, now containing one disulfide bond and S-Mbzl protected cysteine residues, is then treated with HF. This final step simultaneously cleaves the peptide from the resin and removes the Mbzl groups, allowing the second disulfide bond to be formed through oxidation. This approach is instrumental in the synthesis of complex, cysteine-rich peptides like conotoxins. uq.edu.aumdpi.com

Interactive Data Table: Orthogonal Cysteine Protecting Groups Compatible with Boc-SPPS

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To Mbzl? |

|---|---|---|---|

| 4-Methylbenzyl | Mbzl | Strong Acid (e.g., HF) | - |

| Acetamidomethyl | Acm | Iodine (I2) or Silver Salts | Yes |

| Trityl | Trt | Mild Acid (e.g., TFA), Electrophiles | Yes |

| Fluorenylmethyl | Fm | Base (e.g., Piperidine) | Yes |

| tert-Butylthio | StBu | Thiols (e.g., DTT, Mercaptoethanol) | Yes |

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (LPPS) remains a valuable method, particularly for the large-scale production of shorter peptides and for segment condensation strategies. bachem.comgoogle.com

In segment condensation, pre-synthesized peptide fragments are coupled together in solution. The use of this compound, or similar active esters, offers distinct advantages in this approach. By using a pre-activated amino acid derivative, the coupling step is simplified as it removes the need for in-situ activation with a separate coupling reagent (like a carbodiimide) and an additive (like HOBt). This reduces the number of reagents in the reaction mixture and can minimize potential side reactions associated with the coupling agents themselves.

A significant advantage of using OSu esters is the nature of the byproduct. The coupling reaction releases N-hydroxysuccinimide, which is soluble in water. google.com This property greatly simplifies the purification (workup) of the desired peptide product. The reaction mixture can be diluted with water, causing the water-insoluble protected peptide to precipitate while the N-hydroxysuccinimide byproduct remains in the aqueous phase, allowing for easy separation by filtration. google.com This streamlined process can lead to higher purity of the crude product before further purification steps.

Despite its advantages, the use of this compound in large-scale solution-phase applications presents certain challenges. The primary issue is the hydrolytic instability of the OSu ester. rsc.orgd-nb.info These active esters are sensitive to moisture and can be hydrolyzed back to the inactive carboxylic acid (Boc-cys(mbzl)-OH) and N-hydroxysuccinimide. On a large, industrial scale, ensuring completely anhydrous conditions for solvents and reagents can be difficult and costly. Hydrolysis of the starting material reduces the effective yield of the coupling reaction and complicates purification by introducing an additional impurity. rsc.org Therefore, careful quality control of the active ester before use is highly recommended. d-nb.info

Interactive Data Table: Challenges of Using this compound in Large-Scale Solution Synthesis

| Challenge | Description | Impact |

|---|---|---|

| Hydrolytic Instability | The OSu ester can react with water/moisture, leading to its deactivation. rsc.orgd-nb.info | Reduced reaction yield, introduction of impurities, requirement for stringent anhydrous conditions. |

| Solubility Issues | Large, protected peptide segments can have poor solubility in common organic solvents. bachem.com | Difficult reaction monitoring, challenging purification, potential for low yields. |

| Cost | Activated esters are higher-cost starting materials compared to the unactivated acids. | Increased overall process cost, especially for multi-kilogram scale production. |

| Racemization Potential | While a general concern in peptide coupling, the activation step can increase the risk of epimerization at the chiral center, especially in the presence of base. unive.it | Formation of diastereomeric impurities that are difficult to separate from the desired product. |

Synthesis of Complex Peptides Containing Cysteine Residues

The synthesis of complex peptides containing multiple cysteine residues, such as the neurotoxic conotoxins from marine snails, is a formidable challenge in peptide chemistry. uq.edu.aumdpi.com The primary difficulty lies in controlling the formation of multiple disulfide bonds to ensure that only the correct, biologically active isomer is produced. This compound, as part of a broader orthogonal protection strategy, is a cornerstone of one of the classic approaches to this problem. core.ac.ukresearchgate.net

A directed disulfide bond formation strategy can be employed using a combination of cysteine derivatives with mutually orthogonal thiol protecting groups. For a peptide with three disulfide bonds, a synthetic plan might involve using Cys(Mbzl), Cys(Acm), and Cys(Trt) protected residues.

Example Synthetic Strategy for a Three-Disulfide-Bond Peptide:

Peptide Assembly (SPPS): The peptide is synthesized on a solid support using Boc-chemistry, incorporating Boc-Cys(Mbzl)-OH, Boc-Cys(Acm)-OH, and Boc-Cys(Trt)-OH at the appropriate positions.

First Disulfide Bond: While the peptide is still on the resin and fully protected (except for the N-terminal Boc group, which is removed), the acid-labile Trt groups are selectively cleaved using a dilute solution of TFA, taking care not to cleave the Boc or Mbzl groups or the peptide from the resin. The newly freed thiol groups are then oxidized on-resin to form the first disulfide bond.

Second Disulfide Bond: The Acm groups are then removed using iodine. This oxidation step forms the second disulfide bond. At this stage, the peptide is still attached to the resin and contains two specific disulfide bridges, with the remaining cysteine residues still protected by Mbzl groups.

Final Cleavage and Third Disulfide Bond: The peptide is cleaved from the resin using a strong acid like HF. This final step also removes the remaining Mbzl protecting groups. The linear peptide with two pre-formed disulfide bonds is then subjected to a final oxidation step in solution to form the third and final disulfide bridge, yielding the desired, correctly-folded peptide. mdpi.com

This methodical, stepwise formation of the disulfide bridges ensures a high yield of the single, desired isomer, which would be nearly impossible to obtain through random oxidation of a fully reduced linear peptide with six free cysteine residues.

Construction of Disulfide-Rich Peptides

Disulfide-rich peptides (DRPs) are a class of natural and synthetic peptides characterized by multiple disulfide bonds, which confer significant conformational stability and are vital for their biological function. biosynth.com The synthesis of DRPs with a specific, predetermined disulfide bond pattern is a considerable chemical challenge, necessitating a sophisticated and orthogonal protecting group strategy to direct the selective formation of each bridge. biosynth.com

The use of this compound is integral to strategies designed to achieve this precision. The S-methylbenzyl (Mbzl) protecting group on the cysteine's thiol (-SH) side chain is stable during the repetitive trifluoroacetic acid (TFA) treatments used to deprotect the N-terminal Boc group in Boc-based solid-phase peptide synthesis (SPPS). bachem.compeptide.com This stability prevents the premature and uncontrolled formation of disulfide bonds during the assembly of the peptide chain.

To construct peptides with multiple, specific disulfide bridges, chemists employ a set of cysteine protecting groups that can be removed under different conditions. For instance, a peptide could be synthesized incorporating both Cys(Mbzl) and Cys(Acm) (acetamidomethyl) residues.

The linear peptide is assembled using Boc-SPPS.

Upon completion of the chain assembly, the peptide is cleaved from the resin using a strong acid like hydrogen fluoride (HF). This step simultaneously removes the acid-labile Mbzl groups, exposing the thiol groups of those specific cysteine residues.

The first disulfide bond can then be formed through oxidation of these newly freed thiols in a dilute solution to favor intramolecular cyclization.

The Acm groups, which are stable to HF, remain on the other cysteine residues, protecting them. The Acm groups can be subsequently removed using a specific reagent like iodine, which also promotes the oxidative formation of the second disulfide bond.

In this workflow, this compound serves as a pre-activated building block for incorporating the Cys(Mbzl) moiety, particularly in solution-phase fragment condensation approaches where active esters are commonly used. bachem.com

Table 1: Comparison of Cysteine Thiol Protecting Groups in Boc-SPPS

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with Mbzl |

| 4-Methylbenzyl | Mbzl | Strong acid (e.g., HF, TFMSA) bachem.compeptide.com | N/A |

| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate (B1210297) bachem.com | Yes |

| Trityl | Trt | Mild acid (TFA), Iodine bachem.com | No (Both acid-labile) |

| tert-Butyl | tBu | TFMSA, Mercury(II) acetate peptide.com | Yes |

| tert-Butylsulfenyl | StBu | Reducing agents (e.g., thiols) peptide.com | Yes |

Role in Sequential Cysteine Incorporation

The sequential incorporation of cysteine residues into a peptide chain requires protecting groups that are robust enough to withstand the entire synthesis process until their designated removal. The choice of protecting group is critical, especially in the synthesis of long peptides where the N-terminal protecting group is removed in many successive cycles.

The Mbzl group of this compound is particularly well-suited for this role in Boc-based synthesis. It exhibits greater stability towards the repeated TFA deprotection steps compared to other protecting groups like benzyl (B1604629) (Bzl) or the highly acid-labile trityl (Trt). bachem.com This enhanced stability minimizes the premature loss of the thiol protection during the synthesis of long peptide chains, ensuring the integrity of the cysteine side chain until the final deprotection step. This prevents the formation of deletion products or unwanted side reactions involving the thiol.

The OSu ester component of the molecule facilitates the efficient coupling of the Boc-Cys(Mbzl) unit to the growing peptide chain. bachem.com As an "active ester," it reacts readily with the free N-terminal amine of the peptide, forming a peptide bond without the need for additional, in-situ coupling reagents, which is a common practice in solution-phase synthesis. This provides a clean and efficient method for incorporating the protected cysteine at the precise, desired location within the peptide sequence.

Contributions to Cyclic Peptide Synthesis

Cyclic peptides are of significant interest in drug discovery and development due to their increased proteolytic stability and constrained conformation, which can lead to higher receptor affinity and specificity compared to their linear counterparts. nih.gov Many cyclic peptides incorporate an intramolecular disulfide bond to form the cyclic structure.

This compound contributes to the synthesis of these disulfide-bridged cyclic peptides by providing a reliably protected cysteine building block for the synthesis of the linear precursor. The synthesis strategy typically involves:

Synthesis of the Linear Precursor: The linear peptide sequence is assembled using SPPS or solution-phase methods. This compound can be used to incorporate the cysteine residue(s) that will later form the disulfide bridge. The robust Mbzl group protects the thiol throughout the synthesis. bachem.com

Cleavage and Deprotection: The completed linear peptide is cleaved from the solid support (in SPPS) and the side-chain protecting groups are removed. When using a strong acid like HF for cleavage, the Mbzl groups are removed concurrently with the peptide's release from the resin. bachem.com

Oxidative Cyclization: The linear peptide, now containing free thiol groups, is placed in a highly dilute, oxidizing environment. The high dilution favors intramolecular reaction over intermolecular polymerization, leading to the formation of the desired cyclic peptide via a disulfide bridge.

The stability of the Mbzl group is paramount; its premature cleavage would lead to side reactions and a diminished yield of the correct linear precursor, thereby hindering successful cyclization. The use of a well-defined, protected cysteine derivative like this compound is therefore a key element in the successful synthesis of disulfide-containing cyclic peptides.

Table 2: Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N-α-tert-butyloxycarbonyl-S-(4-methylbenzyl)-L-cysteine-N-hydroxysuccinimide ester |

| Boc | tert-Butyloxycarbonyl |

| Mbzl | 4-Methylbenzyl |

| OSu | N-hydroxysuccinimide ester |

| Cys(Acm) | S-Acetamidomethyl-L-cysteine |

| Cys(Trt) | S-Trityl-L-cysteine |

| Cys(tBu) | S-tert-Butyl-L-cysteine |

| Cys(StBu) | S-tert-Butylsulfenyl-L-cysteine |

| TFA | Trifluoroacetic acid |

| HF | Hydrogen fluoride |

| TFMSA | Trifluoromethanesulfonic acid |

Boc Cys Mbzl Osu in Advanced Biomolecule Construction

Applications in Protein Ligation Methodologies

Protein ligation methodologies have revolutionized the synthesis of large proteins by enabling the assembly of full-length polypeptide chains from smaller, chemically synthesized or recombinantly expressed peptide fragments. These techniques rely on the chemoselective reaction between two mutually reactive and unique functional groups at the termini of the fragments. Boc-cys(mbzl)-osu is instrumental in the preparation of the synthetic peptide precursors required for these powerful ligation strategies.

Native Chemical Ligation Precursors

Native Chemical Ligation (NCL) is the most prominent protein ligation technique, involving the reaction between a peptide fragment with a C-terminal thioester and another fragment possessing an N-terminal cysteine residue. nih.govresearchgate.net This reaction proceeds in two steps: a reversible transthioesterification followed by an irreversible intramolecular S-to-N acyl shift, ultimately forming a native peptide bond at the ligation site.

The role of this compound is central to the synthesis of the N-terminal cysteine-containing peptide fragment. This fragment is typically constructed using Boc-based solid-phase peptide synthesis (SPPS). In this process:

Amino acids are coupled sequentially to a growing peptide chain on a solid support.

Boc-Cys(Mbzl)-OH, the carboxylic acid form of the title compound, is used to introduce the cysteine residue at the desired position, most critically at the N-terminus of the fragment. The OSu-activated version, this compound, facilitates efficient coupling. chemimpex.com

The Mbzl group provides robust protection for the cysteine thiol throughout the synthesis, remaining intact during the repeated TFA-mediated deprotection of the N-terminal Boc group at each cycle. uwec.edu

Upon completion of the peptide chain assembly, the fragment is cleaved from the solid support. The N-terminal Boc group is removed to expose the alpha-amino group of the cysteine. The Mbzl group, however, remains, ensuring the thiol is protected until the moment of ligation.

Finally, just prior to the NCL reaction, the Mbzl protecting group is removed (e.g., with HF or TFMSA) to liberate the nucleophilic thiol, making the peptide fragment ready for ligation with a peptide thioester. peptide.com

The synthesis of a protected S-protein of bovine pancreatic RNase, for instance, utilized Cys(MBzl) residues in peptide fragments that were subsequently joined via fragment condensation, a strategy conceptually related to NCL. lookchem.com

Other Chemoselective Ligation Strategies

Beyond NCL, this compound is a valuable tool for creating peptide building blocks for other chemoselective ligation methods. Expressed Protein Ligation (EPL) is a semisynthetic variant of NCL where a synthetic peptide is ligated to a larger recombinant protein produced as a C-terminal thioester. nih.gov The synthetic peptide component, which must contain an N-terminal cysteine, is frequently prepared by SPPS, where this compound serves as the key reagent for incorporating this crucial residue.

Furthermore, variations of ligation chemistry that extend beyond the Cys-thioester reaction can also leverage cysteine-containing peptides. For example, strategies involving ligation-desulfurization allow for the formation of a native alanine (B10760859) residue at the ligation site, broadening the scope of sequences that can be synthesized. nih.govnih.gov The initial ligation still requires a cysteine, which is later chemically converted to alanine. The synthesis of the required cysteine-containing peptide precursor is enabled by reagents like this compound.

Role in Semisynthesis of Proteins and Peptides

Protein semisynthesis is a powerful approach that combines chemical peptide synthesis with recombinant protein expression to generate proteins with site-specific modifications that are difficult or impossible to achieve through genetic methods alone. nih.govnih.gov This includes the incorporation of unnatural amino acids, post-translational modifications (PTMs), fluorescent probes, or isotopic labels.

The primary role of this compound in this context is as a fundamental building block for the synthetic portion of the semisynthesis. A common strategy involves preparing a synthetic peptide containing the desired modification and an N-terminal cysteine, which is then ligated to a recombinantly expressed protein fragment.

The workflow is as follows:

Synthetic Peptide Preparation : The peptide fragment is assembled using Boc-chemistry SPPS. This compound or its corresponding acid is used to introduce the N-terminal cysteine residue, with the Mbzl group protecting the thiol side chain. uwec.edu

Recombinant Protein Expression : The complementary protein fragment is produced in a host system (e.g., E. coli) as a fusion with an intein domain. This allows for the generation of a C-terminal thioester upon purification and thiolytic cleavage. nih.gov

Ligation and Deprotection : The synthetic peptide is deprotected to expose the N-terminal cysteine's thiol group. It is then reacted with the protein thioester via NCL. nih.gov

Purification : The final, full-length semisynthetic protein is purified to yield a homogenous product with the desired site-specific modification.

Engineering of Cysteine-Containing Peptidomimetics and Conjugates

The utility of this compound extends to the creation of non-natural peptide-based molecules, including peptidomimetics and bioconjugates. In these applications, the cysteine residue, incorporated using this compound, serves as a specific and predictable site for chemical modification after the main peptide chain has been synthesized.

Once the peptide is assembled and the Mbzl group is removed, the exposed thiol becomes a nucleophilic handle for a variety of conjugation chemistries. chemimpex.com This enables the precise, site-specific attachment of functional moieties.

Key Applications in Engineering:

Bioconjugation : The thiol group of cysteine is commonly used to attach molecules such as fluorescent dyes for imaging studies, cytotoxic drugs for targeted cancer therapy (as in antibody-drug conjugates), or biotin (B1667282) for affinity purification. chemimpex.com

PEGylation : The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic peptide can improve its solubility, stability, and circulation half-life. Site-specific PEGylation at a cysteine residue avoids the random modification of other amino acids like lysine (B10760008).

Peptide Cyclization : Constraining a peptide's conformation through cyclization can significantly enhance its metabolic stability and binding affinity for a biological target. issuu.com While disulfide bond formation is a common method, the cysteine thiol can also be used to form stable thioether linkages with other side chains or the peptide backbone, creating robust cyclic peptidomimetics.

| Thiol Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes |

| 4-Methylbenzyl | Mbzl / pMeBzl | Strong acid (e.g., HF, TFMSA) peptide.com | Stable to TFA used in Boc-SPPS. Not orthogonal to other acid-labile groups cleaved by strong acid. |

| Trityl | Trt | Mild acid (e.g., TFA), reducing agents issuu.com | Labile to standard Boc-SPPS cleavage conditions. Often used in Fmoc-SPPS. |

| Acetamidomethyl | Acm | Mercury(II) acetate (B1210297), Iodine uwec.edu | Stable to both Boc and Fmoc synthesis conditions. Allows for selective deprotection in the presence of other protected cysteines. |

| 3-Nitro-2-pyridinesulfenyl | Npys | Thiol reagents (e.g., mercaptoethanol) | Used for directed disulfide bond formation. bachem.com |

| This table compares common cysteine thiol protecting groups used in peptide synthesis. |

By providing a reliable method for incorporating a protected cysteine, this compound is a cornerstone reagent for the advanced chemical engineering of peptides and proteins, enabling the development of novel therapeutics, diagnostics, and research tools.

Comparative Studies and Innovations

Comparison with Other Activated Cysteine Derivatives (e.g., Fmoc, Z-protected)

Reactivity Profiles of Different Activating Groups

The reactivity of an amino acid derivative in peptide synthesis is largely governed by the activating group attached to the carboxyl terminus. In the case of Boc-cys(mbzl)-osu, the N-hydroxysuccinimide (OSu) ester is a well-established activating group. bachem.comchemicalbook.com OSu esters are known for their high reactivity and good stability, allowing for efficient peptide bond formation. bachem.comchemicalbook.comthieme-connect.com They react readily with the free amino group of a growing peptide chain, forming a stable amide bond with the release of N-hydroxysuccinimide as a water-soluble byproduct. chemicalbook.com

In comparison, other activating methods exist, such as the formation of acid halides or the use of in-situ coupling reagents. iris-biotech.de While highly reactive, acid chlorides are often prone to side reactions and hydrolysis. iris-biotech.de Modern peptide synthesis frequently employs phosphonium (B103445) or aminium/uronium salt-based coupling reagents like HBTU, HATU, and PyBOP, which generate highly reactive activated esters in situ. peptide.comsigmaaldrich.com These reagents often provide faster reaction times and are particularly effective for sterically hindered couplings. sigmaaldrich.com However, the use of N-hydroxysuccinimide esters like this compound remains a valuable and reliable method, especially in solution-phase synthesis. bachem.com

Table 1: Comparison of N-α-Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Deprotection Condition | Key Advantages | Key Disadvantages |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) americanpeptidesociety.org | Robust, less prone to certain side reactions. americanpeptidesociety.org | Requires strong acid for deprotection which can be harsh. americanpeptidesociety.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) americanpeptidesociety.org | Mild deprotection conditions. americanpeptidesociety.org | Potential for side reactions with the base. rsc.org |

| Benzyloxycarbonyl | Z | Hydrogenolysis | Useful in solution-phase synthesis. bachem.com | Not ideal for solid-phase synthesis. peptide.com |

Deprotection Strategies for S-Thiol Protecting Groups

The protection of the cysteine thiol group is critical to prevent its unwanted oxidation or alkylation during peptide synthesis. rsc.org The 4-methylbenzyl (Mbzl) group in this compound is a commonly used thiol protecting group.

The Mbzl group is traditionally cleaved using strong acids like hydrogen fluoride (B91410) (HF) at low temperatures. google.com It is known to be stable to TFA, which allows for the selective removal of the Boc group without affecting the S-protection. google.com However, the use of HF is hazardous. More recent methods have explored alternative deprotection strategies. For instance, trifluoromethanesulfonic acid (TFMSA) has been used, though some reports indicate the stability of Cys(Mbzl) to TFMSA. units.it Another approach involves reacting the protected thiol with an acid in the presence of an oxidizing agent to effect deprotection and disulfide bond formation simultaneously. google.com

In contrast, other S-thiol protecting groups offer different deprotection pathways, providing orthogonality in complex peptide synthesis. The trityl (Trt) group, for example, is labile to TFA and is often used when a free thiol is desired after cleavage from the resin. sigmaaldrich.com The acetamidomethyl (Acm) group is stable to TFA but can be removed by treatment with mercury(II) acetate (B1210297) or iodine, allowing for selective deprotection and disulfide bond formation on the fully assembled peptide. sigmaaldrich.compeptide.com The tert-butyl (tBu) group is also stable to TFA and can be removed by reagents like TFMSA or through oxidative cleavage. peptide.comresearchgate.net

Table 2: Comparison of Common S-Thiol Protecting Groups

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality with Boc |

| 4-Methylbenzyl | Mbzl | Strong acids (e.g., HF) google.com | Yes (Stable to TFA) google.com |

| Trityl | Trt | TFA sigmaaldrich.com | No (Labile to TFA) sigmaaldrich.com |

| Acetamidomethyl | Acm | Mercury(II) acetate, Iodine sigmaaldrich.compeptide.com | Yes (Stable to TFA) sigmaaldrich.com |

| tert-Butyl | tBu | TFMSA, Oxidative cleavage peptide.comresearchgate.net | Yes (Stable to TFA) peptide.com |

Comparative Analysis with Alternative Cysteine Coupling Reagents

While pre-activated esters like this compound are effective, a major alternative is the in-situ activation of the corresponding carboxylic acid, Boc-cys(mbzl)-OH, using coupling reagents. This approach offers flexibility and often enhanced reaction rates.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com However, concerns over the explosive nature of HOBt and its derivatives have led to the development of safer alternatives like OxymaPure®. luxembourg-bio.comluxembourg-bio.com

Phosphonium and aminium/uronium salts such as PyBOP, HBTU, and HATU are highly efficient coupling reagents that generate reactive OBt or OAt esters in situ. peptide.comsigmaaldrich.com These reagents are known for their high coupling efficiency and speed, even with sterically hindered amino acids. sigmaaldrich.com For instance, HATU is often preferred for rapid coupling protocols due to its high reactivity. peptide.com More recently, COMU, a uronium salt based on OxymaPure®, has gained popularity as a safe and highly effective coupling reagent, with performance comparable or even superior to HATU. bachem.comiris-biotech.deluxembourg-bio.com

The choice between a pre-activated ester and an in-situ coupling approach depends on the specific requirements of the synthesis, including scale, sequence difficulty, and cost considerations.

Development of Novel Analogues or Derivatives of this compound

Research in peptide chemistry continuously seeks to develop novel building blocks with improved properties. While specific novel analogues of this compound are not extensively documented in readily available literature, the general trend is towards creating derivatives with enhanced solubility, reactivity, and more versatile deprotection schemes.

For instance, modifications to the S-protecting group are a key area of research. The development of new thiol protecting groups that can be removed under milder or more specific conditions would enhance the utility of cysteine derivatives. The S-phenylacetamidomethyl (Phacm) group, for example, is orthogonal to many common protecting groups and can be removed enzymatically. psu.edu

Another area of innovation lies in the activating group. While the OSu ester is effective, other activated esters or novel coupling functionalities could be incorporated to fine-tune reactivity and simplify purification.

Green Chemistry Approaches in the Synthesis and Application of this compound

The pharmaceutical industry is increasingly focusing on sustainable practices, and peptide synthesis is a key area for improvement due to its high consumption of solvents and reagents. advancedchemtech.comoxfordglobal.com

Several green chemistry principles are being applied to the synthesis and use of reagents like this compound:

Greener Solvents: Efforts are underway to replace hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or dipropyleneglycol dimethylether (DMM). acs.orgnih.gov The solubility of reagents like this compound in these new solvents is a critical factor for their successful implementation. nih.gov

Atom Economy: The development of more efficient coupling reagents and synthetic routes aims to improve atom economy by reducing waste. rsc.org For instance, moving from traditional batch processes to continuous flow systems can minimize the use of excess reagents and solvents. advancedchemtech.comoxfordglobal.com

Waste Reduction: Optimizing reaction conditions and minimizing the number of purification steps are crucial for waste reduction. advancedchemtech.com Strategies like minimal-rinsing solid-phase peptide synthesis (SPPS) are being explored to reduce solvent usage. teknoscienze.com Furthermore, developing TFA-free cleavage protocols helps to avoid the generation of hazardous waste. advancedchemtech.com

Safer Reagents: The replacement of hazardous reagents, such as the move from HOBt-based coupling additives to safer alternatives like OxymaPure®, is a significant step towards greener peptide synthesis. luxembourg-bio.comluxembourg-bio.com

The application of these green chemistry principles to the entire lifecycle of this compound, from its synthesis to its use in peptide manufacturing, is an ongoing effort to make peptide-based therapeutics more sustainable. oxfordglobal.com

Advanced Analytical Methodologies for Monitoring Boc Cys Mbzl Osu Reactivity and Product Formation

Spectroscopic Techniques for Reaction Progress Monitoring

Spectroscopic methods offer the advantage of providing real-time, non-invasive insights into the chemical transformations occurring in the reaction vessel.

In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions in solution. spectroscopyonline.comunl.edu The methodology relies on tracking changes in the vibrational frequencies of specific functional groups as reactants are converted into products. For the acylation reaction involving Boc-cys(mbzl)-osu, the primary focus is on the carbonyl (C=O) stretching region of the infrared spectrum (typically 1600-1900 cm⁻¹). spectroscopyonline.commsu.edu

The this compound starting material possesses two key carbonyl groups: one in the Boc protecting group and one in the N-hydroxysuccinimide (OSu) ester. The OSu ester carbonyl is highly activated, resulting in a characteristic high-frequency stretching band. As the reaction proceeds, this ester is consumed and a new amide bond is formed, which has a C=O stretching frequency at a lower wavenumber. mdpi.comspectroscopyonline.com By monitoring the disappearance of the OSu ester peak and the simultaneous appearance of the amide I band, the reaction kinetics can be precisely followed. acs.org The N-hydroxysuccinimide (HOSu) byproduct also has distinct carbonyl peaks that can be monitored. uniurb.it

Table 1: Representative Infrared Carbonyl (C=O) Stretching Frequencies for Monitoring Acylation Data are illustrative and based on typical values found in the literature for similar compounds. msu.edumdpi.comnih.gov

| Compound / Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Comment |

|---|---|---|---|

| Boc-cys(mbzl)-osu (Starting Material) | OSu Ester C=O Stretch | ~1815 and ~1785 | Characteristic peaks of the succinimidyl ester. Their disappearance indicates reactant consumption. acs.org |

| Boc-cys(mbzl)-osu (Starting Material) | Boc Urethane C=O Stretch | ~1715 - 1680 | This peak remains but may shift slightly upon product formation. mdpi.com |

| Peptide Product | Amide I C=O Stretch | ~1680 - 1640 | Appearance of this band signifies the formation of the desired peptide bond. |

| N-hydroxysuccinimide (Byproduct) | Imide C=O Stretch | ~1740 | Monitoring the formation of the leaving group. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for detailed structural elucidation and can be adapted for reaction monitoring. nih.gov While typically used for final product characterization, modern high-field NMR spectrometers equipped with flow cells or automated sample changers allow for near real-time analysis of reaction mixtures. beilstein-journals.orgosu.edu Both ¹H and ¹³C NMR can be employed to track the conversion of this compound.

The key diagnostic signals to monitor in ¹H NMR include the protons on the α-carbon of the cysteine residue and the methylene (B1212753) protons of the succinimide (B58015) ring in the OSu ester. Upon reaction, the chemical environment of the α-proton changes significantly, leading to a shift in its resonance. Concurrently, the signals corresponding to the OSu group disappear, and new signals for the coupled amino acid residue appear.

Advanced 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unambiguously assign signals in complex reaction mixtures, confirming the formation of the new peptide bond by identifying correlations between the α-proton of the cysteine residue and the NH proton of the newly formed amide link. uzh.ch

Table 2: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for Reaction Monitoring Data are hypothetical, based on typical values for Boc-protected amino acids and peptides in CDCl₃ or DMSO-d₆.

| Proton | This compound (Starting Material) | Peptide Product (e.g., Boc-cys(mbzl)-Gly-OMe) |

|---|---|---|

| Boc Group (9H, singlet) | ~1.45 | ~1.42 |

| Cys α-H (multiplet) | ~4.80 | ~4.50 |

| Cys β-CH₂ (multiplet) | ~3.10 | ~2.95 |

| OSu -CH₂CH₂- (singlet) | ~2.85 | N/A (consumed) |

| Amide NH (broad singlet) | ~5.50 (urethane NH) | ~7.50 (new peptide NH) |

Chromatographic Separation Techniques for Reaction Mixture Analysis

Chromatography is essential for separating the components of the complex mixture that results from a coupling reaction, allowing for accurate assessment of purity and product confirmation.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard method for analyzing the purity of peptide reaction mixtures. core.ac.ukrsc.org The technique separates molecules based on their hydrophobicity. In a typical analysis of a this compound coupling reaction, the components will elute at different times. The unreacted, activated this compound is relatively nonpolar and will have a significant retention time. The desired peptide product is typically even more nonpolar (depending on the coupled amino acid) and will thus have a longer retention time. In contrast, the N-hydroxysuccinimide (HOSu) byproduct is highly polar and will elute very early in the chromatogram. rsc.org By integrating the area of the peaks detected (commonly by UV absorbance at 220 nm), the relative percentage of each component can be determined, providing a quantitative measure of reaction completion and purity. rhhz.net

Table 3: Representative RP-HPLC Data for a Coupling Reaction Mixture Conditions: C18 column, gradient of acetonitrile (B52724) in water with 0.1% TFA. Data are illustrative.

| Compound | Expected Retention Time (min) | Role in Reaction |

|---|---|---|

| N-hydroxysuccinimide (HOSu) | ~3.5 | Byproduct |

| Boc-Cys(Mbzl)-OH (from hydrolysis) | ~15.2 | Byproduct |

| This compound | ~18.0 | Starting Material |

| Peptide Product | >18.5 (variable) | Desired Product |

While HPLC provides information on purity and retention time, it does not confirm the identity of the eluted peaks. Mass spectrometry (MS) is used to determine the molecular weight of the components, providing definitive confirmation of product identity. When coupled directly with HPLC (LC-MS), each peak separated by the HPLC can be immediately analyzed by the mass spectrometer. Electrospray Ionization (ESI) is a common soft ionization technique used for this purpose, as it allows for the analysis of thermally sensitive molecules like peptides without causing fragmentation. The resulting mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of the desired peptide product, confirming a successful coupling.

Table 4: Expected Molecular Weights and ESI-MS Ions for Key Compounds

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) |

|---|---|---|---|

| This compound | C₂₀H₂₆N₂O₆S | 422.15 | 423.16 |

| N-hydroxysuccinimide | C₄H₅NO₃ | 115.02 | 116.03 |

| Boc-Cys(Mbzl)-OH | C₁₆H₂₃NO₄S | 325.13 | 326.14 |

Methodologies for Quantifying Coupling Efficiency and Byproduct Formation

Coupling efficiency is a measure of how completely the starting materials have been converted to the desired product. Low efficiency can result from slow reaction kinetics or competing side reactions that consume the activated amino acid.

Quantification via HPLC: The primary method for determining coupling efficiency is through the analysis of the HPLC chromatogram of the crude reaction mixture. The efficiency is calculated by comparing the peak area of the desired product to the sum of all peaks originating from the starting amino acid (i.e., the product, unreacted starting material, and any related byproducts).

Coupling Efficiency (%) = [Area(Product) / (Area(Product) + Area(Unreacted OSu) + Area(Hydrolyzed Acid) + ...)] x 100

Common Byproducts and Their Monitoring:

Hydrolysis: The most common side reaction is the hydrolysis of the highly reactive OSu ester back to its corresponding carboxylic acid, Boc-Cys(Mbzl)-OH, especially in the presence of trace amounts of water. This hydrolyzed, unactivated acid is readily detected by HPLC as a separate peak, typically eluting slightly earlier than the OSu ester.

Racemization: While urethane-based protecting groups like Boc significantly suppress racemization, it can still occur, particularly with prolonged exposure to basic conditions. bachem.com Chiral HPLC may be required to separate the desired L-L dipeptide from any L-D diastereomer that may have formed.

Lossen Rearrangement Byproducts: The N-hydroxysuccinimide leaving group can, under certain conditions, undergo a Lossen rearrangement, which can lead to the formation of β-alanine derivatives. uniurb.itcore.ac.uk These impurities can potentially be incorporated into the peptide chain and can be detected by LC-MS as products with unexpected masses.

Quantitative NMR (qNMR): For a more direct and absolute quantification, quantitative NMR (qNMR) can be employed. mdpi.comamericanpharmaceuticalreview.com This technique involves adding a known amount of an internal standard (a stable compound with sharp, non-overlapping signals) to the reaction mixture. By comparing the integral of a characteristic signal from the product to the integral of the standard's signal, the exact molar quantity of the product can be determined without the need for calibration curves specific to each compound. acs.org

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | N-tert-butoxycarbonyl-S-(4-methylbenzyl)-L-cysteine-N-hydroxysuccinimide ester |

| Boc-Cys(Mbzl)-OH | N-tert-butoxycarbonyl-S-(4-methylbenzyl)-L-cysteine |

| HOSu or NHS | N-hydroxysuccinimide |

| Boc | tert-butoxycarbonyl |

| Mbzl | 4-methylbenzyl |

| TFA | Trifluoroacetic acid |

| Boc-cys(mbzl)-Gly-OMe | N-tert-butoxycarbonyl-S-(4-methylbenzyl)-L-cysteinylglycine methyl ester |

Techniques for Stereochemical Purity Assessment in Peptide Products

The assessment of stereochemical purity in peptides containing S-p-methoxybenzyl-cysteine is a critical quality control step. Even minor levels of the D-enantiomer can significantly impact the peptide's biological function. ub.edu A variety of high-resolution analytical methods are employed to separate and quantify these stereoisomers (diastereomers in the context of a peptide chain), ensuring the final product meets the required specifications.

High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity of amino acids and peptides. mdpi.com The method's effectiveness relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral derivatizing agent.

Direct Separation with Chiral Stationary Phases (CSPs): This is the most direct approach, where the crude or purified peptide is analyzed on an HPLC column packed with a chiral material. Cyclodextrin-based CSPs, for instance, have shown success in separating derivatized and underivatized amino acid enantiomers. mdpi.com The different interactions between the L- and D-containing peptides and the chiral phase lead to different retention times, allowing for their separation and quantification. A systematic study on cysteine racemization utilized HPLC to resolve the model dipeptides H-Gly-L-Cys-Phe-NH2 from H-Gly-D-Cys-Phe-NH2, demonstrating the technique's power in quantifying the D:L ratio. acs.orgnih.gov

Indirect Separation via Chiral Derivatization: An alternative HPLC-based approach involves hydrolyzing the peptide to its constituent amino acids, followed by reaction with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its variants. nih.govresearchgate.net This reaction converts the enantiomeric amino acids into diastereomers. These diastereomers possess distinct physical properties and can be readily separated on a standard achiral reversed-phase HPLC column (e.g., C18). nih.govresearchgate.net The resulting peaks can be quantified to determine the original enantiomeric ratio. An improved RP-HPLC method involves the oxidation of cysteine to the more stable cysteic acid before hydrolysis and derivatization. nih.gov

| Peptide Diastereomer | Retention Time (min) | Peak Area (%) | Conditions |

|---|---|---|---|

| H-Gly-L-Cys(MBzl)-Phe-NH₂ | 15.2 | 99.2 | Column: Chiral AGP (150 x 4.6 mm). Mobile Phase: Isocratic 10 mM Potassium Phosphate Buffer, pH 6.0. Flow Rate: 0.8 mL/min. Detection: UV at 220 nm. |

| H-Gly-D-Cys(MBzl)-Phe-NH₂ | 17.8 | 0.8 | |

| Marfey's-L-Cys(MBzl) | 22.5 | 99.5 | Column: C18 Reversed-Phase (250 x 4.6 mm). Mobile Phase: Gradient of Acetonitrile in 0.1% TFA. Flow Rate: 1.0 mL/min. Detection: UV at 340 nm. |

| Marfey's-D-Cys(MBzl) | 24.1 | 0.5 |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for chiral separations. free.fr The technique separates molecules based on their charge-to-size ratio in an electric field. For chiral separations, a chiral selector is added to the background electrolyte. mdpi.com

Chiral Selectors in CE: Cyclodextrins are commonly used chiral selectors in CE for resolving amino acid enantiomers. acs.org The differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity results in different electrophoretic mobilities, enabling their separation. acs.org Nonaqueous ion-pair CE using chiral counterions like tert-butylcarbamoylquinine has also been effective for separating peptide enantiomers. nih.gov CE, particularly when coupled with mass spectrometry (CE-MS), provides a powerful tool for analyzing complex biological mixtures with high sensitivity and specificity, capable of identifying all protein amino acids except for cysteine in some methods. free.fracs.org

| Analyte | Migration Time (min) | Resolution (Rs) | Conditions |

|---|---|---|---|

| L-Cys(MBzl) | 10.4 | 2.1 | Capillary: Fused Silica (50 µm i.d., 60 cm length). Background Electrolyte: 50 mM Phosphate Buffer pH 2.5 with 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin. Voltage: 25 kV. |

| D-Cys(MBzl) | 10.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC and CE are primarily separative techniques, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful structural elucidation tool that can also be used to determine stereochemistry. libretexts.orgbruker.com Modern NMR techniques can differentiate between diastereomers without the need for degradation or derivatization. nih.gov

Chiral Differentiating Agents: The addition of chiral solvating or derivatizing agents can induce chemical shift differences between enantiomers or diastereomers in the NMR spectrum. biorxiv.org

Nuclear Overhauser Effect (NOE): 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-space interactions between protons. libretexts.org For a peptide with a defined secondary structure, the spatial arrangement of side chains will differ between diastereomers, leading to distinct NOE patterns that can be used for stereochemical assignment. libretexts.orgnih.gov The synthesis of peptide diastereomers and subsequent comparison of their NMR spectra with the product of interest is a definitive method for confirming stereochemistry. nih.gov

The choice of analytical method depends on several factors, including the complexity of the peptide, the required sensitivity, and the availability of instrumentation. Often, a combination of these techniques is used to provide a comprehensive and unambiguous assessment of the stereochemical purity of peptides synthesized using this compound.

Future Directions and Emerging Research Avenues

Expansion of Boc-cys(mbzl)-osu Applications in Bioconjugation Chemistry

The unique structural features of this compound position it as a candidate for broader applications in bioconjugation chemistry, the science of covalently linking molecules to biomolecules such as proteins. ucl.ac.uk The N-hydroxysuccinimide (NHS) ester functionality is well-known for its reactivity towards primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, forming stable amide bonds. nih.gov

Future research is likely to focus on leveraging this reactivity for the site-specific modification of proteins and other biomolecules. While the primary use of this compound is in peptide synthesis where the Boc group is removed to allow for chain elongation, in bioconjugation, the entire molecule could potentially be attached to a biomolecule. Following conjugation, the subsequent removal of the Boc and methylbenzyl protecting groups could unveil a free cysteine residue on the surface of the target biomolecule. This newly introduced cysteine could then serve as a handle for further, secondary modifications, a strategy that opens up avenues for creating complex, multifunctional bioconjugates. ucl.ac.uk

Moreover, the development of next-generation bioconjugation techniques may involve the use of this compound in creating antibody-drug conjugates (ADCs). nih.gov In this context, the compound could be used to introduce a linker-payload system onto an antibody, with the cysteine residue playing a crucial role in the attachment chemistry. The stability of the resulting conjugate and the efficiency of the conjugation reaction will be key areas of investigation. nih.gov

| Potential Bioconjugation Application | Key Research Focus | Anticipated Outcome |

| Site-specific protein modification | Optimization of reaction conditions for selective labeling of proteins. | Introduction of a protected cysteine handle for further functionalization. |

| Antibody-Drug Conjugate (ADC) development | Design of linkers incorporating this compound for drug attachment to antibodies. | More stable and effective ADCs for targeted cancer therapy. |

| Surface immobilization of biomolecules | Covalent attachment of proteins or peptides to solid supports for diagnostic or biotechnological applications. | Development of novel biosensors and biomaterials. |

Computational Modeling of this compound Reactivity and Peptide Coupling Reactions

Computational chemistry offers powerful tools to understand and predict the behavior of molecules, and its application to this compound is a promising area of future research. epochjournals.com Molecular modeling and simulations can provide detailed insights into the reactivity of the N-hydroxysuccinimide ester and the kinetics of peptide coupling reactions involving this building block. mdpi.com

Future computational studies are expected to focus on several key aspects. Firstly, density functional theory (DFT) calculations can be employed to model the reaction mechanism of the coupling step, identifying transition states and determining activation energies. mdpi.com This information is invaluable for optimizing reaction conditions to improve coupling efficiency and minimize side reactions, such as racemization. bachem.com